molecular formula C9H11ClN4 B1600049 2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine CAS No. 215530-59-9

2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

Cat. No.: B1600049
CAS No.: 215530-59-9
M. Wt: 210.66 g/mol
InChI Key: UPMICOYKKFCFLK-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic organic compound belonging to the class of triazolopyridazines This compound features a triazole ring fused to a pyridazine ring, with a tert-butyl group at the 2-position and a chlorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine typically involves the following steps:

  • Formation of the Pyridazine Core: The pyridazine core can be synthesized through a cyclization reaction involving 1,2-diamines and 1,3-diketones.

  • Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes.

  • Functionalization: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction, and the chlorine atom is introduced via halogenation.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine can undergo various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

  • Substitution: Alkyl halides (e.g., methyl iodide), amines (e.g., aniline), and polar aprotic solvents (e.g., dimethylformamide, DMF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of alkylated or amino-substituted derivatives.

Scientific Research Applications

2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: It is being investigated for its potential use in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is similar to other triazolopyridazines, such as 2-(methyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine and 2-(ethyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine. it is unique in its tert-butyl substitution, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group enhances the compound's stability and lipophilicity, making it more suitable for certain applications.

Comparison with Similar Compounds

  • 2-(methyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

  • 2-(ethyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

  • 2-(propyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

  • 2-(butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

Properties

IUPAC Name

2-tert-butyl-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c1-9(2,3)8-11-7-5-4-6(10)12-14(7)13-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMICOYKKFCFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446835
Record name 2-tert-Butyl-6-chloro[1,2,4]triazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215530-59-9
Record name 2-tert-Butyl-6-chloro[1,2,4]triazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Reactant of Route 2
2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Reactant of Route 3
2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Reactant of Route 4
2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Reactant of Route 5
2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Reactant of Route 6
2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

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